molecular formula C20H13Br B179275 9-Bromo-10-phenylanthracene CAS No. 23674-20-6

9-Bromo-10-phenylanthracene

Cat. No.: B179275
CAS No.: 23674-20-6
M. Wt: 333.2 g/mol
InChI Key: WHGGVVHVBFMGSG-UHFFFAOYSA-N
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Description

9-Bromo-10-phenylanthracene is an organic compound with the molecular formula C20H13Br. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom at the 9th position and a phenyl group at the 10th position of the anthracene core. This compound is typically a yellow-white solid powder at room temperature and is commonly used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Bromo-10-phenylanthracene can be synthesized using a Suzuki coupling reaction. The starting material, 9,10-dibromoanthracene, reacts with phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium carbonate (K2CO3) in a solvent mixture of toluene, ethanol, and water. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a standard approach due to its efficiency and high yield. The reaction conditions, such as temperature, solvent choice, and catalyst loading, can be optimized for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 9-Bromo-10-phenylanthracene exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications like OLEDs and photon upconversion. The molecular targets and pathways involved include the interaction with light and the subsequent emission of fluorescence .

Comparison with Similar Compounds

Uniqueness: 9-Bromo-10-phenylanthracene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and valuable in developing new materials with specific properties .

Properties

IUPAC Name

9-bromo-10-phenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGGVVHVBFMGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400022
Record name 9-bromo-10-phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23674-20-6
Record name 9-bromo-10-phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Bromo-10-phenyl-anthracene
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Synthesis routes and methods I

Procedure details

To a solution of 9-phenylanthracene (10 grams) and ferric chloride (0.065 gram) in 100 milliliters of dichloromethane were added 6.70 grams of bromine in 30 milliliters of dichloromethane through an addition funnel at room temperature. The reaction mixture was stirred for 3 hours, and then washed with aqueous sodium thiosulfate and water. After removal of the solvents, the crude residue was recrystallized from ethanol to yield 12.5 grams of 10-bromo-9-phenylanthracene. The structure of this compound was confirmed by proton NMR analysis.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6.0 g (23.7 mmol) of 9-phenylanthracene was dissolved in 80 mL of carbon tetrachloride, and then, in the reaction solution thereof, a solution in which 3.80 g (21.1 mmol) of bromine was dissolved in 10 mL of carbon tetrachloride was dropped by a dropping funnel. After dropping, it was stirred for one hour at room temperature. After reaction, a sodium thiosulfate aqueous solution was added thereto and stirred. An organic layer was washed with a sodium hydroxide aqueous solution and saturated saline, and then dried with magnesium sulfate. After the mixture was subjected to natural filtration, the filtrate was concentrated and dissolved in toluene, and then filtration was carried out using florisil, celite, and alumina. When the filtrate was concentrated and then recrystallized with a mixed solution of dichloromethane and hexane, 7.0 g of 9-bromo-10-phenylanthracene that was a target substance was obtained as a light yellow solid at a yield of 89% (Synthesis scheme (b-2)).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 300 mL three-neck flask, 5.8 g (23 mmol) of 9-phenylanthracene and 100 mL of carbon tetrachloride were placed. Then, 30 mL of a carbon tetrachloride solution containing 4.0 g (25 mmol) of bromine was dripped into the mixture under nitrogen stream. After dripping, the solution was stirred for 12 hours at room temperature. After a certain period, 100 mL of a 1.0 M sodium thiosulfate solution was added and stirred for 1 hour, and an aqueous layer of the mixture was extracted with chloroform. The obtained extracted solution and the organic layer were combined and washed with a 0.10 M sodium thiosulfate solution, a saturated aqueous solution of sodium hydrogen carbonate, and saturated saline in this order, and then, the organic layer was dried with magnesium sulfate. The mixture was gravity filtered, and the obtained filtrate was condensed to give a solid. A toluene solution of the solid was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina, and the filtrate was condensed to give a solid. Methanol was added to the solid, and this suspension was irradiated with ultrasonic waves. Then, 6.4 g of a solid substance, which was target pale yellow powder, was obtained by suction filtration in a yield of 84%.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
6.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

An amount of 13.65 (53.7 mmol) of 9-phenylanthracene was dissolved in 100 ml of N,N dimethylformamide. An amount of 10.5 g (59 mmol) of N bromosuccinimide was added and allowed to react for six hours. Then, distilled water was added to stop the reaction and the deposit was filtered. The recovered deposit was purified by column chromatography to obtain 15.97 g (48 mmol) of 9-bromo-10-phenylanthracene. The yield was 89.3%.
[Compound]
Name
13.65
Quantity
53.7 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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